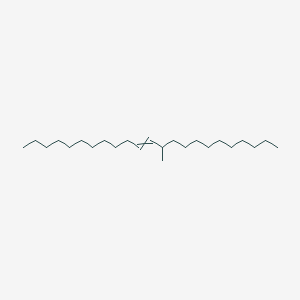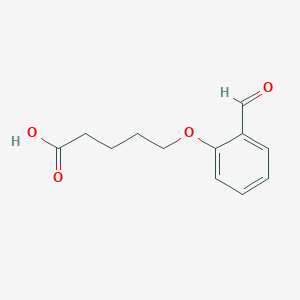
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate is a complex organic compound derived from pyrene, an aromatic hydrocarbon known for its unique optical and electronic properties This compound is characterized by the presence of three chlorosulfonyl groups and an acetate group attached to the pyrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate typically involves the chlorosulfonation of pyrene followed by acetylation. The process begins with the reaction of pyrene with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl groups at the 3, 6, and 8 positions. This is followed by the acetylation of the resulting intermediate using acetic anhydride to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the pyrene core.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in the formation of pyrene derivatives with hydroxyl or carboxyl groups .
Aplicaciones Científicas De Investigación
3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate has a wide range of applications in scientific research:
Materials Science: It is used in the synthesis of pyrene-based metal-organic frameworks (MOFs) and other advanced materials with applications in luminescence, photocatalysis, and adsorption.
Chemistry: The compound serves as a building block for the synthesis of various pyrene derivatives and functionalized materials.
Biology and Medicine: Its derivatives are explored for potential use in drug delivery systems and as fluorescent probes for biological imaging.
Mecanismo De Acción
The mechanism of action of 3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate is primarily related to its ability to undergo substitution reactions, allowing it to form various functionalized derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups. For example, sulfonamide derivatives may interact with biological targets through hydrogen bonding and electrostatic interactions, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,8-Tetrakis(chlorosulfonyl)pyrene: Similar to 3,6,8-Tris(chlorosulfonyl)pyren-1-YL acetate but with an additional chlorosulfonyl group at the 1 position.
1,3,6,8-Tetrakis(p-benzoic acid)pyrene (TBAPy): A pyrene derivative with benzoic acid groups, used in the synthesis of fluorescent MOFs.
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and acetate groups, which provide distinct reactivity and functionalization possibilities.
Propiedades
Número CAS |
91991-08-1 |
|---|---|
Fórmula molecular |
C18H9Cl3O8S3 |
Peso molecular |
555.8 g/mol |
Nombre IUPAC |
[3,6,8-tris(chlorosulfonyl)pyren-1-yl] acetate |
InChI |
InChI=1S/C18H9Cl3O8S3/c1-8(22)29-13-6-14(30(19,23)24)10-4-5-12-16(32(21,27)28)7-15(31(20,25)26)11-3-2-9(13)17(10)18(11)12/h2-7H,1H3 |
Clave InChI |
GAIQIDITLZQBHB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



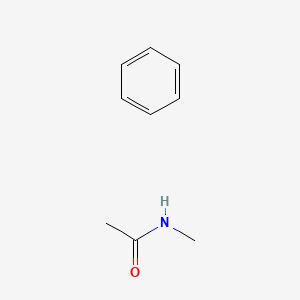
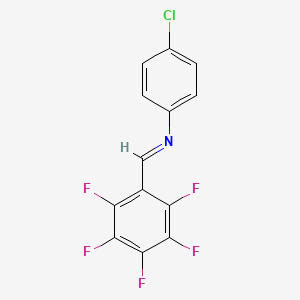

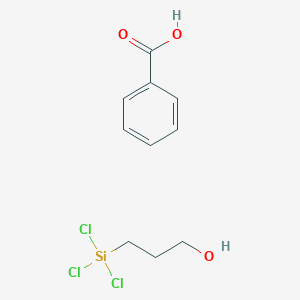
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)

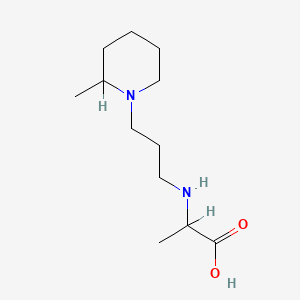
![1-[(2-Chloro-2-phenylethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B14365465.png)
